2-Amino-3-(3,4-Dimethoxyphenyl)propansäure

Übersicht

Beschreibung

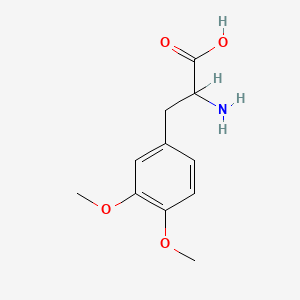

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is an aromatic amino acid derivative It is structurally related to phenylalanine, with methoxy groups at the 3 and 4 positions on the benzene ring

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

The compound has been extensively studied for its potential neuroprotective effects. Research indicates that it may play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its analogs are investigated for their ability to modulate neurotransmitter systems, which is crucial for developing new therapeutic strategies .

Pharmaceutical Development

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid serves as a critical intermediate in synthesizing pharmaceuticals targeting the central nervous system. Its unique structure allows for modifications that enhance bioactivity and specificity towards target receptors .

Biochemical Studies

In biochemical research, this compound is used to explore amino acid metabolism and its implications in metabolic disorders. Studies have shown its involvement in various metabolic pathways, providing insights into conditions like diabetes and obesity .

Natural Product Synthesis

The compound is utilized in synthesizing complex natural products, aiding in the discovery of new therapeutic agents. Researchers employ it to create derivatives that may exhibit novel biological activities .

Analytical Chemistry

In analytical chemistry, it serves as a standard for quantifying similar compounds, ensuring accuracy in research and quality control processes. This application is vital for maintaining consistency in experimental results .

Data Table: Applications Overview

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective properties of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid on neuronal cultures exposed to oxidative stress. The results indicated significant reductions in cell death and oxidative markers when treated with the compound, suggesting its potential as a therapeutic agent against neurodegeneration .

Case Study 2: Synthesis of Novel Pharmaceuticals

Research conducted at a pharmaceutical lab demonstrated the utility of this compound as an intermediate in synthesizing new drug candidates aimed at treating anxiety disorders. The synthesized compounds exhibited enhanced binding affinity to serotonin receptors compared to existing medications .

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is the γ globin gene . This gene plays a crucial role in the production of hemoglobin, a protein in red blood cells that carries oxygen throughout the body .

Mode of Action

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid interacts with its target by stimulating the expression of the γ globin gene . This interaction results in an increase in the production of γ globin, a component of fetal hemoglobin .

Biochemical Pathways

The action of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid affects the hemoglobin synthesis pathway . By stimulating the expression of the γ globin gene, it increases the production of fetal hemoglobin, which can replace defective adult hemoglobin in individuals with β hemoglobinopathies .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the digestive tract, distributed throughout the body, metabolized, and eventually excreted

Result of Action

The molecular effect of 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid’s action is the increased expression of the γ globin gene . On a cellular level, this results in increased production of fetal hemoglobin, which can have beneficial effects in individuals with β hemoglobinopathies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:

Condensation Reaction: 3,4-dimethoxybenzaldehyde is condensed with benzoylglycine to form an azlactone intermediate.

Hydrolysis and Reduction: The azlactone is hydrolyzed and reduced using Raney alloy in an alkaline medium to yield 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid.

Removal of Protective Groups: The protective groups are removed using hydrobromic acid followed by treatment with aqueous ammonia to obtain the final product.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

Reduction: Reduction reactions can target the carboxyl group to form alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at positions ortho to the methoxy groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated aromatic compounds.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): Similar structure but with hydroxyl groups instead of methoxy groups.

3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.

Uniqueness: 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of methoxy groups can influence its reactivity and interactions with biological targets, differentiating it from similar compounds like DOPA .

Biologische Aktivität

2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid (also known as DL-3-(3,4-dimethoxyphenyl)-2-methylalanine) is an organic compound with the molecular formula C₁₁H₁₅NO₄. This compound has garnered attention due to its potential neuroprotective properties and its role as a modulator of neurotransmitter systems, particularly serotonin and dopamine levels in the brain. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.

- Molecular Weight : Approximately 225.241 g/mol

- Chemical Structure :

- Contains a propanoic acid backbone with an amino group and a 3,4-dimethoxyphenyl substituent.

The presence of dimethoxy groups enhances its lipophilicity, which may influence its biological interactions and pharmacokinetics.

Neuroprotective Effects

Research indicates that 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid exhibits neuroprotective effects. It has been shown to modulate neurotransmitter systems, particularly:

- Dopamine : Essential for motor control; its deficiency is linked to Parkinson's disease.

- Serotonin : Involved in mood regulation; alterations can affect various psychiatric conditions.

Studies suggest that this compound may help in restoring neurotransmitter balance, making it a candidate for further investigation in treating neurological disorders .

The mechanisms through which 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid exerts its effects include:

- Inhibition of Neuroinflammation : Reducing inflammatory markers in the brain.

- Antioxidant Activity : Scavenging free radicals thereby protecting neuronal cells from oxidative stress.

Comparative Analysis with Similar Compounds

The table below highlights key features of 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C₁₁H₁₅NO₄ | Neuroprotective properties; modulates neurotransmitters |

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₁H₁₅NO₄ | Lacks one methoxy group; different biological activity |

| DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine | C₁₂H₁₇NO₄ | Additional methyl group; altered pharmacokinetics |

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | C₁₁H₁₅NO₃ | Hydroxyl instead of methoxy; different solubility |

This comparison illustrates how the unique combination of methoxy groups in 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid may enhance its bioactivity compared to other derivatives.

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound:

- Neuroprotective Study : A study demonstrated that administering 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid in animal models resulted in improved motor functions and reduced neurodegeneration markers associated with Parkinson's disease.

- Cell Viability Assay : In vitro assays showed that this compound could enhance cell viability in neuronal cultures exposed to oxidative stress compared to control groups .

Eigenschaften

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14/h3-4,6,8H,5,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTFNYVAFGYEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901018930 | |

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-59-4 | |

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenylalanine, DL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901018930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYPHENYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6Z38VT4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.